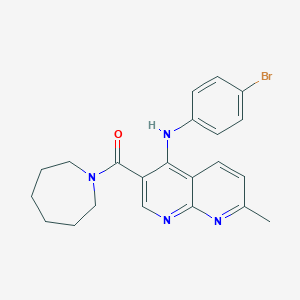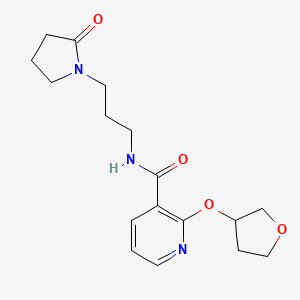![molecular formula C25H33Cl2N5O7 B2875808 17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone CAS No. 151201-75-1](/img/structure/B2875808.png)
17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Overview
Description
17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone is a natural product found in Aster tataricus with data available.
Scientific Research Applications
However, the search returned various studies on complex organic compounds, macrocyclic complexes, and reactions involving sophisticated organic synthesis techniques, which might be indirectly related to the research or application areas of the compound . These studies often explore the chemical properties, synthesis, and potential applications of complex organic molecules, including their interactions with metals, potential for forming macrocyclic complexes, or undergoing specific reactions that could be of interest in various fields such as material science, pharmacology, or environmental chemistry.
Scientific Research Applications and Synthesis of Complex Compounds:
Macrocyclic Complex Formation
Studies on new bis-macrocyclic complexes with transition metal ions explore the synthesis and characterizations of complex compounds that might share structural similarities or synthetic pathways with the compound of interest. These studies are vital for understanding how complex molecules interact with metals, which could be relevant for catalysis, material science, or medicinal chemistry applications (Singh et al., 2003).
Organic Synthesis and Cyclization Reactions
The research on intramolecular cyclization routes to cyclopenta[14,15]-19-norsteroids provides insights into the synthetic strategies that might be applicable to the synthesis or modification of the compound . Understanding these synthetic pathways is crucial for designing and synthesizing novel compounds with specific properties or biological activities (Bull & Mountford, 1999).
Mechanism of Action
Astin A, also known as 17,18-Dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone, is a fascinating compound with potential antitumor activity . This article will delve into the various aspects of its mechanism of action.
Target of Action
It is known that astin a exhibits antitumor activity, suggesting that it likely targets cellular components or pathways critical to tumor growth and survival .
Mode of Action
The exact mode of action of Astin A remains to be fully understood. It is believed that Astin A interacts with its targets, leading to changes that inhibit tumor growth. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Result of Action
The primary result of Astin A’s action is its antitumor effect. It has been observed to induce apoptosis in tumor cells, suggesting that it may lead to cell death and thus inhibit tumor growth . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Astin A are not yet fully understood due to limited research. It is known that Astin A interacts with various enzymes, proteins, and other biomolecules. For instance, Astin A has been shown to interact directly with the stimulator of interferon genes (STING) pathway
Cellular Effects
Astin A has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported that Astin A can mitigate interleukin-1β (IL-1β)-induced cytotoxicity and decrease the inflammatory response and degeneration in chondrocytes stimulated by IL-1β . This suggests that Astin A influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Astin A involves its interaction with the STING pathway. Astin A has been found to interact directly with STING and inhibit IL-1β-induced activation of STING, along with the subsequent phosphorylation of the TBK1/NF-κB pathway in chondrocytes . This suggests that Astin A exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of Astin A vary with different dosages in animal models. For instance, in vivo studies have revealed that Astin A administration significantly reduced articular cartilage destruction, abnormal bone remodeling, and osteophyte formation in a model of osteoarthritis induced by destabilization of the medial meniscus (DMM)
Properties
IUPAC Name |
17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N5O7/c1-3-15-22(36)30-17(11-33)23(37)29-16(13-7-5-4-6-8-13)9-18(35)31-20(12(2)34)25(39)32-10-14(26)19(27)21(32)24(38)28-15/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHHRJVRAMTARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)C(C)O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


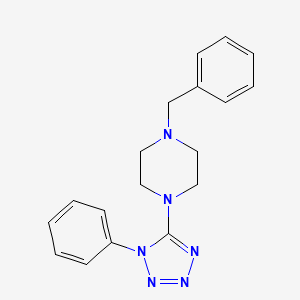
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
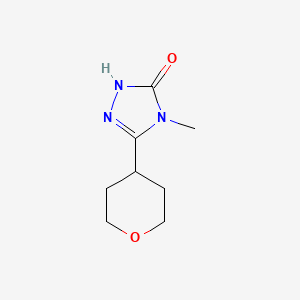
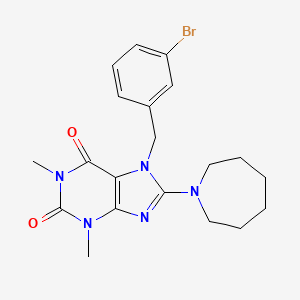
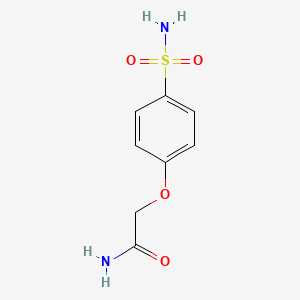

![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
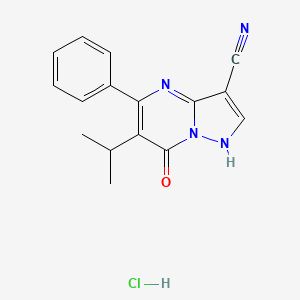
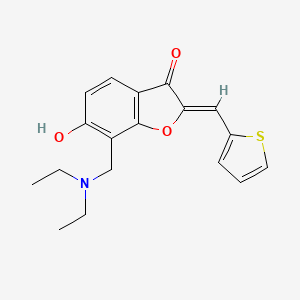
![1-Methyl-3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2875743.png)
